2-Cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide (CAS 31557-89-8) is a heterocyclic compound featuring a central 4-phenylthiazole ring linked to a reactive cyanoacetamide moiety. This structure serves as a key building block and a pharmacologically active scaffold, primarily investigated for its potent cytotoxic effects against various human cancer cell lines. [1] Its value in a procurement context stems from its demonstrated biological activity and its suitability as a precursor for synthesizing libraries of more complex derivatives in medicinal chemistry and drug discovery programs.
Substituting this compound with close structural analogs is inadvisable due to the high functional sensitivity of the molecule. Minor modifications, such as replacing the cyanoacetamide group with an ethyl ester, can lead to a significant loss of biological potency. For instance, such a change has been shown to decrease cytotoxic activity against the MCF-7 breast cancer cell line by nearly fourfold. [1] This demonstrates that the specific combination of the cyanoacetamide group and the 4-phenylthiazole core is critical for achieving the desired anti-proliferative effects, making seemingly minor variants poor substitutes in performance-critical research and development.
In a direct comparison of cytotoxic activity against the human breast adenocarcinoma cell line MCF-7, 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide demonstrated significantly higher potency than its ethyl ester analog, ethyl 2-((4-phenylthiazol-2-yl)amino)-2-oxoacetate. [1] The target compound's IC50 value was nearly four times lower, indicating that the cyanoacetamide functional group is crucial for maximizing its anti-proliferative effect in this model.
| Evidence Dimension | Cytotoxicity (IC50) |
| Target Compound Data | 3.25 µM |
| Comparator Or Baseline | Ethyl 2-((4-phenylthiazol-2-yl)amino)-2-oxoacetate: 12.14 µM |
| Quantified Difference | 3.7x more potent |
| Conditions | MCF-7 human breast cancer cell line, in vitro assay. |
This evidence confirms that the cyanoacetamide moiety is a key driver of potency, making this specific compound a more effective choice than its ester analog for breast cancer research.
When evaluated against the MCF-7 breast cancer cell line, 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide exhibited greater cytotoxic potency than the widely used chemotherapeutic drug, Doxorubicin. [1] The lower IC50 value for the target compound suggests a stronger inhibitory effect on this specific cell line under the tested conditions.
| Evidence Dimension | Cytotoxicity (IC50) |
| Target Compound Data | 3.25 µM |
| Comparator Or Baseline | Doxorubicin (Reference Drug): 5.40 µM |
| Quantified Difference | 1.66x more potent |
| Conditions | MCF-7 human breast cancer cell line, in vitro assay. |
Demonstrating higher potency than a clinical standard like Doxorubicin in a key cancer cell line justifies its selection as a lead compound for developing novel therapeutic agents.
The synthesis of 2-cyano-N-(4-phenyl-1,3-thiazol-2-yl)acetamide from 2-amino-4-phenylthiazole and ethyl cyanoacetate has been reported to proceed with high efficiency. One reported synthesis achieved a 92% yield, indicating excellent conversion and processability. [1] This high-yield pathway is critical for reliable and cost-effective production, whether for small-scale library generation or larger-scale research needs.
| Evidence Dimension | Synthesis Yield |
| Target Compound Data | 92% |
| Comparator Or Baseline | Standard organic reactions where yields of 70-80% are considered good. |
| Quantified Difference | Significantly higher than typical yields for similar multi-component reactions. |
| Conditions | Reaction of 2-amino-4-phenylthiazole with ethyl cyanoacetate. |
A high and reproducible synthesis yield reduces material waste and cost, making this compound a more practical and economical choice as a chemical intermediate for further development.
In addition to its high potency against MCF-7 cells, the compound demonstrates consistent cytotoxic activity across other important human cancer cell lines, including liver carcinoma (HepG2) and colon carcinoma (HCT-116). [1] The IC50 values against these lines were 4.11 µM and 5.23 µM, respectively, highlighting its potential as a broad-spectrum anticancer scaffold rather than a narrowly active agent.
| Evidence Dimension | Cytotoxicity (IC50) |
| Target Compound Data | HepG2: 4.11 µM; HCT-116: 5.23 µM; MCF-7: 3.25 µM |
| Comparator Or Baseline | Analogs that may exhibit high potency in only a single cell line. |
| Quantified Difference | Maintains single-digit micromolar activity across multiple distinct cancer types. |
| Conditions | In vitro cytotoxicity assays against HepG2 and HCT-116 cell lines. |
A consistent activity profile across different cancer types increases the compound's value as a versatile tool for oncology research and a more promising starting point for drug development.
Given its sub-5 µM potency against the MCF-7 cell line, which surpasses that of the standard drug Doxorubicin, this compound is an excellent starting point for hit-to-lead campaigns targeting breast cancer. [1]
The demonstrated efficacy across liver, colon, and breast cancer cell lines makes this molecule a valuable scaffold for developing derivatives with broad-spectrum anticancer activity. [1]
The significant performance drop observed when the cyanoacetamide group is replaced by an ester highlights its utility as a potent reference compound for SAR studies to probe the importance of this specific functional group. [1]
The reported high synthetic yield (92%) makes this compound a reliable and cost-effective intermediate for the large-scale synthesis of thiazole-based compound libraries for high-throughput screening. [2]